Azure II eosinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

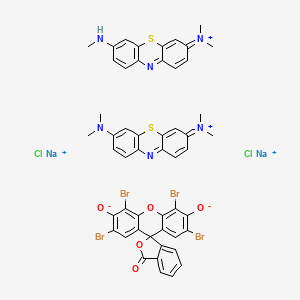

Disodium;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate;dichloride is a complex organic compound that belongs to the phenothiazinium class of dyes. These compounds are known for their vibrant colors and are often used in various scientific and industrial applications, including as histological dyes and in photoacoustic imaging .

Métodos De Preparación

The synthesis of disodium;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate;dichloride involves multiple steps. The synthetic route typically starts with the preparation of phenothiazine derivatives, which are then subjected to various chemical reactions to introduce the desired functional groups. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Histology and Cytology

- Staining Agent : Azure II eosinate is extensively used as a staining agent in microscopy. It enhances the visualization of cellular structures, allowing researchers to analyze tissue samples with greater clarity.

- Contrast Enhancement : The compound's vibrant color improves contrast in stained tissues, facilitating the identification of specific cell types and structures .

Biological Research

- Microbial Differentiation : In microbiology, this compound aids in differentiating bacterial species during culture analysis, which is crucial for identifying pathogens .

- Protein and Nucleic Acid Identification : The dye is employed in various biological assays to identify proteins and nucleic acids, supporting studies in genetics and molecular biology .

Pharmaceutical Development

- Drug Formulation : this compound plays a role in drug formulation processes by enhancing the solubility of certain compounds, thus improving their bioavailability and therapeutic effectiveness .

- Colorimetric Analysis : It is utilized to assess the stability and efficacy of pharmaceutical compounds through colorimetric methods, providing reliable data for drug development .

Environmental Monitoring

- Pollutant Detection : The compound is used in analytical chemistry to detect and quantify pollutants in water samples, contributing to environmental protection efforts and compliance with safety regulations .

- Water Quality Assessment : this compound's ability to indicate the presence of specific contaminants makes it valuable for environmental safety assessments .

Textile Industry

- Dyeing Processes : In textiles, this compound is applied as a dye that provides vibrant colors while being more environmentally friendly compared to traditional dyes. Its application meets the growing demand for sustainable practices in fabric manufacturing .

Case Studies

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it binds to certain proteins and nucleic acids, altering their structure and function. This binding can lead to changes in cellular processes, such as gene expression and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context .

Comparación Con Compuestos Similares

Compared to other phenothiazinium compounds, disodium;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate;dichloride exhibits unique properties that make it particularly useful in certain applications. Similar compounds include azure A, methylene blue, and toluidine blue, each with its own set of characteristics and uses. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct optical and chemical properties .

Actividad Biológica

Azure II eosinate, a synthetic dye belonging to the phenothiazine family, is primarily recognized for its applications in biological staining and photodynamic therapy (PDT). This compound exhibits significant biological activity, particularly as a photosensitizer that generates reactive oxygen species (ROS) upon light activation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effectiveness against various microorganisms, and potential toxicological effects.

Chemical Structure and Properties:

- CAS Number: 53092-85-6

- Molecular Formula: C₅₁H₄₀Br₄Cl₂N₆Na₂O₅S₂

- Molecular Weight: 1317.534 g/mol

- Appearance: Powder with solubility in methanol producing a dark blue solution.

Mechanism of Action:

this compound functions as a photosensitizer, which means it can absorb light energy and transfer it to surrounding molecules, leading to the formation of ROS. These ROS can damage cellular components, including lipids, proteins, and nucleic acids, ultimately resulting in cell death. The efficacy of this compound is influenced by factors such as light wavelength, intensity, and exposure time.

Biological Activity Against Microorganisms

This compound has been extensively studied for its antimicrobial properties, particularly against gram-positive and gram-negative bacteria.

Efficacy Against Bacteria

A summary of studies demonstrating the antimicrobial activity of this compound is provided in Table 1.

| Microorganism | Efficacy | Notes |

|---|---|---|

| Escherichia coli | High | Effective under red light irradiation |

| Staphylococcus aureus | Moderate | Inhibited growth with appropriate light exposure |

| Pseudomonas aeruginosa | Low | Resistant to treatment with this compound |

| Streptococcus pyogenes | High | Effective in photodynamic inactivation |

Case Studies

-

Photodynamic Therapy for Wound Infections:

A study published in 2013 evaluated the use of this compound in PDT for treating chronic wound infections caused by antibiotic-resistant bacteria. The results indicated a significant reduction in bacterial load post-treatment when exposed to specific wavelengths of light (530 nm), showcasing the compound's potential in clinical applications . -

Antimicrobial Photodynamic Therapy:

Another investigation focused on the photoinactivation of gram-negative bacteria using this compound. The study confirmed that the compound effectively reduced bacterial viability when subjected to light activation, suggesting its utility in treating infections where conventional antibiotics fail .

Toxicological Considerations

Despite its beneficial applications, this compound poses certain risks. Toxicity studies have revealed that exposure can lead to cellular damage, particularly in liver cells. For instance:

-

Liver Toxicity in Animal Models:

Research conducted on rats indicated that high doses of this compound resulted in hepatotoxicity characterized by elevated liver enzymes and histopathological changes . -

Cellular Damage:

In vitro studies showed that human liver cells exposed to this compound under light activation exhibited significant cytotoxic effects, emphasizing the need for caution when considering therapeutic dosages .

Propiedades

IUPAC Name |

disodium;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;dichloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br4O5.C16H18N3S.C15H15N3S.2ClH.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;;;;/h1-6,25-26H;5-10H,1-4H3;4-9H,1-3H3;2*1H;;/q;+1;;;;2*+1/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNRYAWOIOXPEL-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+].[Cl-].[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H40Br4Cl2N6Na2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.